2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide is a complex organic compound with the molecular formula C12H8F3NO4 and a molecular weight of 287.2 g/mol . This compound features a trifluoromethyl group, an indeno-dioxole moiety, and an acetamide functional group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide involves several steps. One common synthetic route includes the following steps :
Formation of the Indeno-Dioxole Core:
Bromination: The resulting compound is then brominated using N-bromosuccinimide (NBS).
Amination: The brominated compound undergoes Pd-catalyzed amination with various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligand.
Acetylation: Finally, the compound is acetylated to introduce the trifluoroacetamide group.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and various bases like cesium carbonate .
Scientific Research Applications
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide include:
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)propionamide: Contains a propionamide group.
The uniqueness of this compound lies in its specific trifluoroacetamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZPPLCWYCSMAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377640 |
Source
|
Record name | 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819791 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138621-69-9 |
Source
|
Record name | 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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